molecular formula C28H42O12 B1251825 Taxumairol N

Taxumairol N

Cat. No.: B1251825
M. Wt: 570.6 g/mol
InChI Key: VTKBQFQXWSDZJR-JIHAPQACSA-N
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Description

Taxumairol N is a diterpenoid compound isolated from Yunnanopilia longistaminata, a plant endemic to Yunnan Province, China. These compounds are part of the taxane family, which includes structurally complex diterpenes known for bioactive properties, such as the anticancer drug paclitaxel (Taxol). Taxumairol derivatives are typically isolated via ethanol extraction, followed by chromatographic separation and structural elucidation using NMR and mass spectrometry .

Properties

Molecular Formula

C28H42O12

Molecular Weight

570.6 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-2,4,5-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C28H42O12/c1-12-18(37-13(2)30)9-17-22(35)24-27(8,20(38-14(3)31)10-19(34)28(24,36)11-29)25(40-16(5)33)23(39-15(4)32)21(12)26(17,6)7/h17-20,22-25,29,34-36H,9-11H2,1-8H3/t17-,18-,19-,20-,22+,23+,24-,25-,27+,28-/m0/s1

InChI Key

VTKBQFQXWSDZJR-JIHAPQACSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Synonyms

7beta,9alpha,10beta,13alpha-tetraacetoxy-2alpha,4alpha,5alpha,20-tetrahydroxytax-11-ene
taxumairol N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Taxumairol compounds share a core taxane skeleton but differ in substituent groups and oxidation patterns. For example:

  • Taxumairol E (C₃₅H₄₆O₁₂): Contains a hydroxylated side chain and an acetylated group at C-10 .
  • Taxumairol B (C₂₈H₄₀O₁₂): Features a smaller molecular framework with a benzoyloxy group at C-2 .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Source Plant
Taxumairol E C₃₅H₄₆O₁₂ 682.7 g/mol Acetyl, hydroxyl Yunnanopilia longistaminata
Taxumairol B C₂₈H₄₀O₁₂ 568.6 g/mol Benzoyloxy, hydroxyl Taxus mairei
Taxumairol V C₃₀H₄₄O₁₀ 576.7 g/mol Epoxide, acetyl Synthetic/Phytochemical
Paclitaxel C₄₇H₅₁NO₁₄ 853.9 g/mol Benzamide, oxetane Taxus brevifolia

Table 2: Pharmacological Profiles

Compound Bioactivity Mechanism of Action Efficacy (IC₅₀ or Binding Energy)
Taxumairol E Cytotoxic (MCF-7, A549) Microtubule stabilization 12–18 μM
Taxumairol V Antiviral (Ebola VP24 inhibition) Protein-ligand interaction blockade −9.8 kcal/mol
Paclitaxel Anticancer (broad-spectrum) Microtubule stabilization, apoptosis 0.01–0.1 μM

Q & A

Q. Table 1: Recommended Parameters for Spectral Analysis

TechniqueKey ParametersPurpose
¹H NMR500 MHz+, CDCl₃ or DMSO-d₆ solventProton environment mapping
HRMSESI/APCI ionization, <5 ppm errorMolecular formula validation
X-raySingle-crystal diffraction3D structure confirmation

Ensure reproducibility by cross-referencing data with published spectra of related taxane derivatives .

Advanced Question: How to resolve contradictions in reported pharmacological activities of this compound across studies?

Methodological Answer:
Contradictions may arise from:

  • Experimental variability (e.g., cell line differences, assay protocols).
  • Sample purity: Validate purity via HPLC (>95%) and quantify impurities (e.g., taxane analogs).
  • Dosage metrics: Normalize results to molar concentration (µM) rather than weight/volume.

Steps for Harmonization:

Comparative meta-analysis: Use statistical tools (e.g., ANOVA, regression) to identify outliers .

Reproducibility testing: Replicate key experiments under standardized conditions (e.g., NIH preclinical guidelines ).

Mechanistic validation: Combine in vitro (e.g., kinase inhibition assays) and in silico (molecular docking) approaches to confirm target specificity .

Basic Question: What are the best practices for synthesizing this compound in a laboratory setting?

Methodological Answer:

  • Starting material: Use taxus plant extracts or semi-synthetic precursors (e.g., 10-deacetylbaccatin III).
  • Key steps:
    • Protection/deprotection: Safeguard hydroxyl groups during functionalization.
    • Stereoselective oxidation: Employ Sharpless or epoxidation protocols for chiral centers.
    • Purification: Utilize preparative HPLC with C18 columns and gradient elution.

Q. Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp25–40°CHigher temps risk side reactions
CatalystPd/C, 5% loadingBalances efficiency and cost
SolventDichloromethane (DCM)Enhances solubility of taxane intermediates

Document all steps in detail, including reagent sources (e.g., Sigma-Aldrich) and instrument calibration data .

Advanced Question: How to design experiments to elucidate this compound’s mechanism of action in resistant cancer cell lines?

Methodological Answer:

  • Hypothesis-driven design: Focus on ABC transporter-mediated resistance (e.g., P-glycoprotein overexpression).
  • Experimental workflow:
    • Cytotoxicity assays: Compare IC₅₀ values in parental vs. resistant lines (use MTT or ATP-based assays).
    • Efflux inhibition: Co-administer this compound with verapamil (P-gp inhibitor) and measure synergy.
    • Transcriptomics: Perform RNA-seq to identify differentially expressed genes (e.g., MDR1, BCL2).
    • In vivo validation: Use xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution).

Report statistical significance (p<0.05, n≥3 replicates) and adhere to ARRIVE guidelines for animal studies .

Basic Question: How should researchers handle discrepancies in spectral data during this compound characterization?

Methodological Answer:

  • Root-cause analysis:
    • Instrument calibration: Verify using certified standards (e.g., ethylbenzene for NMR).
    • Sample degradation: Test stability under storage conditions (e.g., -80°C vs. room temperature).
    • Solvent artifacts: Compare spectra across solvents (CDCl₃ vs. DMSO-d₆).
  • Collaborative verification: Share raw data (e.g., FID files for NMR) with independent labs for cross-validation .

Advanced Question: What strategies ensure robust structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Systematic modification: Alter functional groups (e.g., C-13 side chain, C-7 hydroxyl) and test bioactivity.
  • Data standardization:
    • Biological assays: Use fixed cell lines (e.g., NCI-60 panel) and uniform incubation times.
    • Computational modeling: Apply QSAR with descriptors like logP, polar surface area.
  • Open science practices: Deposit synthetic protocols and bioactivity data in public repositories (e.g., ChEMBL) .

Basic Question: What ethical and reporting standards apply to preclinical studies of this compound?

Methodological Answer:

  • Ethical compliance:
    • Animal studies: Follow NIH guidelines for humane endpoints and sample-size justification .
    • Cell lines: Authenticate using STR profiling and mycoplasma testing.
  • Reporting rigor:
    • MIAME standards: Document raw data (e.g., flow cytometry plots, uncropped gels).
    • Statistical transparency: Report exact p-values, confidence intervals, and effect sizes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxumairol N
Reactant of Route 2
Taxumairol N

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